molecular formula C10H5FN2 B11914128 7-Fluoroquinoline-8-carbonitrile

7-Fluoroquinoline-8-carbonitrile

Cat. No.: B11914128
M. Wt: 172.16 g/mol
InChI Key: HNNPILSUNZYXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoroquinoline-8-carbonitrile is a fluorinated quinoline derivative with the molecular formula C10H5FN2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position and a cyano group at the 8th position of the quinoline ring imparts unique chemical and biological properties to this compound .

Preparation Methods

The synthesis of 7-Fluoroquinoline-8-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom. Industrial production methods often utilize cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . These methods are optimized for high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

7-Fluoroquinoline-8-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoroquinoline-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound inhibits bacterial DNA-gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial reproduction and leads to cell death. The compound’s antineoplastic activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

7-Fluoroquinoline-8-carbonitrile can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a cyano group makes it particularly valuable in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

7-fluoroquinoline-8-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-12/h1-5H

InChI Key

HNNPILSUNZYXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)C#N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.